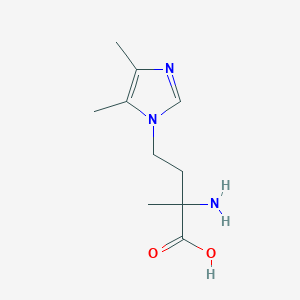
(S)-2-Amino-6-methoxyhex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-6-methoxyhex-4-ynoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a terminal alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-methoxyhex-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-bromo-6-methoxyhex-4-yne and an appropriate amine. The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amine and facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-methoxyhex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to deprotonate the amino group.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-6-methoxyhex-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-methoxyhex-4-ynoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The methoxy group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-6-methoxyhex-4-ene: Similar structure but with an alkene instead of an alkyne.
(S)-2-Amino-6-methoxyhexane: Similar structure but with an alkane instead of an alkyne.
(S)-2-Amino-6-hydroxyhex-4-ynoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-Amino-6-methoxyhex-4-ynoic acid is unique due to the presence of the terminal alkyne, which provides distinct reactivity compared to its alkene and alkane analogs. The methoxy group also imparts different chemical properties compared to the hydroxy group, affecting solubility and reactivity.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-2-amino-6-methoxyhex-4-ynoic acid |
InChI |
InChI=1S/C7H11NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
LQEHMIZJVHPCTH-LURJTMIESA-N |
Isomeric SMILES |
COCC#CC[C@@H](C(=O)O)N |
Canonical SMILES |
COCC#CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)






![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
